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Compound of Interest

Compound Name:
3-((4-

Isopropylbenzyl)oxy)azetidine

Cat. No.: B1392434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-((4-
isopropylbenzyl)oxy)azetidine and its N-Boc protected precursor. Azetidine derivatives are of

significant interest in medicinal chemistry due to their unique structural properties and their

presence in numerous biologically active compounds. This document outlines a reliable

synthetic route, experimental procedures, and expected outcomes, facilitating the exploration

of this chemical space for drug discovery and development.

Synthetic Scheme
The synthesis of 3-((4-isopropylbenzyl)oxy)azetidine is achieved through a two-step process

starting from commercially available N-Boc-3-hydroxyazetidine. The first step involves a

Williamson ether synthesis to couple the 4-isopropylbenzyl moiety to the 3-hydroxyazetidine.

The second step is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final

product.
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N-Boc-3-hydroxyazetidine tert-Butyl 3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate
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+
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Caption: Overall synthetic scheme for 3-((4-isopropylbenzyl)oxy)azetidine.

Experimental Protocols
Synthesis of tert-Butyl 3-((4-
isopropylbenzyl)oxy)azetidine-1-carboxylate
(Intermediate)
This protocol is adapted from a similar synthesis of a related compound. The Williamson ether

synthesis is a robust and widely used method for preparing ethers.

Materials and Reagents:
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Reagent CAS Number Molecular Weight ( g/mol )

N-Boc-3-hydroxyazetidine 141699-55-0 173.21

Sodium Hydride (60%

dispersion in oil)
7646-69-7 24.00

4-Isopropylbenzyl bromide 586-61-8 213.12

N,N-Dimethylformamide

(DMF), anhydrous
68-12-2 73.09

Ethyl Acetate (EtOAc) 141-78-6 88.11

Saturated aqueous NaCl

solution (brine)
N/A N/A

Anhydrous Sodium Sulfate

(Na₂SO₄)
7757-82-6 142.04

Procedure:

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous N,N-dimethylformamide

(DMF) at room temperature, add sodium hydride (60% dispersion in oil, 2.0 eq.) portion-

wise.

Stir the resulting suspension for 30 minutes at room temperature.

Add a solution of 4-isopropylbenzyl bromide (2.0 eq.) in DMF to the reaction mixture.

Stir the reaction for 4 hours at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by adding water.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Wash the combined organic extracts with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes as the eluent to afford tert-butyl 3-((4-isopropylbenzyl)oxy)azetidine-1-

carboxylate.

Quantitative Data (Estimated based on a similar reaction):

Compound Yield (%) Purity (%)

tert-Butyl 3-((4-

isopropylbenzyl)oxy)azetidine-

1-carboxylate

~75% >95%

Note: The yield is an estimate based on the synthesis of a structurally similar compound, tert-

butyl 3-((3-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate.

Characterization Data (Predicted):

¹H NMR (CDCl₃): δ 7.20-7.30 (m, 4H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 4.20-4.30 (m, 1H,

Azetidine-CH), 4.00-4.10 (m, 2H, Azetidine-CH₂), 3.80-3.90 (m, 2H, Azetidine-CH₂), 2.90

(sept, 1H, CH(CH₃)₂), 1.45 (s, 9H, C(CH₃)₃), 1.25 (d, 6H, CH(CH₃)₂).

Mass Spectrometry (ESI): m/z calculated for C₁₈H₂₇NO₃ [M+H]⁺, found [M+H]⁺.

Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine (Final
Product)
Materials and Reagents:
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Reagent CAS Number Molecular Weight ( g/mol )

tert-Butyl 3-((4-

isopropylbenzyl)oxy)azetidine-

1-carboxylate

N/A 291.41

Hydrochloric acid in Dioxane

(4.0 M solution)
7647-01-0 36.46

Dichloromethane (DCM) 75-09-2 84.93

Saturated aqueous Sodium

Bicarbonate (NaHCO₃)

solution

N/A N/A

Ethyl Acetate (EtOAc) 141-78-6 88.11

Anhydrous Sodium Sulfate

(Na₂SO₄)
7757-82-6 142.04

Procedure:

To a solution of tert-butyl 3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate (1.0 eq.) in

dichloromethane (DCM) at room temperature, add a 4.0 M solution of HCl in dioxane.

Stir the resulting solution for 1 hour at room temperature.

Monitor the reaction progress by TLC.

Upon completion, remove all solvents under reduced pressure.

Dissolve the residue in water and basify the aqueous solution to pH > 10 with a saturated

aqueous sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Dry the combined organic extracts with anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to afford 3-((4-isopropylbenzyl)oxy)azetidine.

Quantitative Data (Estimated based on a similar reaction):
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Compound Yield (%) Purity (%)

3-((4-

Isopropylbenzyl)oxy)azetidine
~99% >95%

Note: The yield is an estimate based on the deprotection of a structurally similar compound.

Characterization Data (Predicted):

¹H NMR (CDCl₃): δ 7.20-7.30 (m, 4H, Ar-H), 4.45 (s, 2H, Ar-CH₂-O), 4.10-4.20 (m, 1H,

Azetidine-CH), 3.80-3.90 (m, 2H, Azetidine-CH₂), 3.50-3.60 (m, 2H, Azetidine-CH₂), 2.90

(sept, 1H, CH(CH₃)₂), 2.0-2.5 (br s, 1H, NH), 1.25 (d, 6H, CH(CH₃)₂).

Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₉NO [M+H]⁺, found [M+H]⁺.

Visualizations
Detailed Workflow for Williamson Ether Synthesis
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Caption: Experimental workflow for the synthesis of the intermediate.
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Signaling Pathway of Boc Deprotection
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Caption: Logical steps in the Boc deprotection of the azetidine derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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